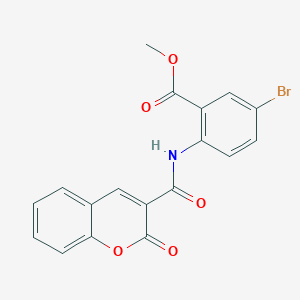
3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide, also known as AMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMPP belongs to the pyrazole class of compounds and has been identified as a potent inhibitor of a specific enzyme that plays a crucial role in the development and progression of certain diseases.
Mechanism of Action
3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide works by inhibiting the activity of a specific enzyme called glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Overexpression of GSK-3β has been linked to the development and progression of various diseases, including cancer and neurodegenerative disorders. By inhibiting the activity of GSK-3β, this compound can potentially prevent or slow down the progression of these diseases.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. In cancer cells, this compound has been shown to induce cell cycle arrest and inhibit the growth and spread of cancer cells. In the brain, this compound has been shown to modulate the activity of specific receptors, leading to improved cognitive function and memory.
Advantages and Limitations for Lab Experiments
3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its high potency and selectivity, ease of synthesis, and low toxicity. However, there are also some limitations to using this compound in lab experiments, including its limited solubility in aqueous solutions and potential off-target effects.
Future Directions
There are several future directions for the research and development of 3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new derivatives of this compound with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including cancer research and neuroscience.
Synthesis Methods
The synthesis of 3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide involves the reaction of 1-phenylethylamine with ethyl acetoacetate to form an intermediate product, which is then reacted with hydrazine hydrate to produce the final product. The synthesis of this compound is relatively straightforward and can be achieved in a few steps with high yields.
Scientific Research Applications
3-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the activity of a specific enzyme that is overexpressed in various types of cancer, including breast, lung, and colon cancer. In neuroscience, this compound has been identified as a potential treatment for neurodegenerative disorders, such as Alzheimer's disease, by targeting specific receptors in the brain. In drug discovery, this compound has been used as a scaffold for the development of new compounds with improved potency and selectivity.
properties
IUPAC Name |
5-amino-2-methyl-N-(1-phenylethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9(10-6-4-3-5-7-10)15-13(18)11-8-12(14)16-17(11)2/h3-9H,1-2H3,(H2,14,16)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZYYQPFDINODS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=NN2C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2864932.png)
![2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2864933.png)
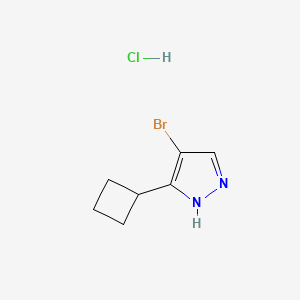

![3-[(3-chloro-4-fluorophenyl)sulfonyl]-8-ethoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2864939.png)
![(5R,7S)-N-(1-Cyanocyclobutyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2864940.png)
![N-[3-[4-[Acetyl(methyl)amino]piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2864942.png)
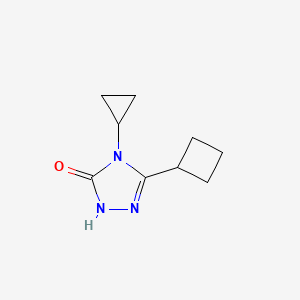
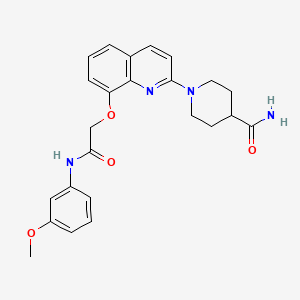
![N-[2-[4-Methoxy-3-(2-oxo-1,3-oxazolidin-3-yl)anilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2864946.png)
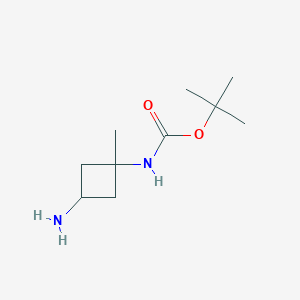
![N-(2,5-dimethylphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2864949.png)
